molecular formula C17H11Cl2NO3S B10950858 Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B10950858
M. Wt: 380.2 g/mol
InChI Key: KPAFGMUVBSUELS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl group (CH₃): Attached to the benzothiophene ring, this group provides stability and influences the compound’s reactivity.

    Chlorine atoms (Cl): These halogens enhance the compound’s pharmacological properties.

    Benzoyl group (C₆H₅CO-): The benzoyl moiety contributes to the compound’s biological activity.

    Amino group (-NH₂): This functional group plays a crucial role in interactions with biological targets.

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate involves several steps. One common approach is via a multistep process, starting from commercially available precursors. Specific reaction conditions and reagents vary, but the overall strategy includes chlorination, amidation, and esterification.

Industrial Production:

Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization focuses on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Chlorine atoms can be replaced by other nucleophiles. Common reagents include strong acids, bases, and transition metal catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as an anticancer agent due to its benzothiophene core.

    Chemical Biology: Studying protein-ligand interactions.

    Industry: Used in organic synthesis and material science.

Mechanism of Action

Methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While unique, it shares features with other benzothiophene derivatives. Notable analogs include:

    Compound X: Similar structure but lacks the benzoyl group.

    Compound Y: Contains a different substituent at the 6-position.

Properties

Molecular Formula

C17H11Cl2NO3S

Molecular Weight

380.2 g/mol

IUPAC Name

methyl 3-chloro-6-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H11Cl2NO3S/c1-23-17(22)15-14(19)11-7-6-9(8-13(11)24-15)20-16(21)10-4-2-3-5-12(10)18/h2-8H,1H3,(H,20,21)

InChI Key

KPAFGMUVBSUELS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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